2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Researchers pursuing CNS-penetrant kinase inhibitors or PROTACs often encounter solubility-limited absorption from excessively lipophilic aryl ketone building blocks. 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride directly addresses this with its 3,5-difluorophenyl motif that lowers clogP versus dichloro analogs, enhances metabolic stability, and positions fluorine atoms to fill hydrophobic ATP-binding pockets. • Lower clogP vs. dichloro analogs for CNS-optimal permeability (clogP 1-3 range). • Blocked oxidative metabolism sites for improved pharmacokinetic half-life. • Primary amine handle enables versatile linker conjugation in PROTAC ternary complex design.

Molecular Formula C8H8ClF2NO
Molecular Weight 207.6 g/mol
CAS No. 1187931-06-1
Cat. No. B1522164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride
CAS1187931-06-1
Molecular FormulaC8H8ClF2NO
Molecular Weight207.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(=O)CN.Cl
InChIInChI=1S/C8H7F2NO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3H,4,11H2;1H
InChIKeyCNDKKHFIJCGZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(3,5-difluoro-phenyl)-ethanone Hydrochloride (CAS 1187931-06-1): A Fluorinated Building Block for Medicinal Chemistry


2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride is a fluorinated aromatic ketone derivative, commonly supplied as a stable hydrochloride salt [1]. It belongs to the class of α-aminoketones and is characterized by a primary amine group adjacent to a carbonyl, attached to a 3,5-difluorophenyl ring . This compound serves primarily as a versatile intermediate in organic synthesis, particularly within medicinal chemistry programs where the unique properties of the difluorophenyl motif are leveraged to modulate drug-like properties .

Why 2-Amino-1-(3,5-difluoro-phenyl)-ethanone Hydrochloride Cannot Be Simply Substituted by Other α-Aminoketones


Generic substitution among α-aminoketones fails due to the critical influence of the aryl substitution pattern on key molecular properties [1]. The 3,5-difluoro motif imparts a specific electronic profile, metabolic stability, and hydrogen-bonding capacity that directly impacts downstream synthetic outcomes and biological activity . Unlike its non-fluorinated or mono-fluorinated analogs, the symmetric placement of fluorine atoms alters the electron density of the aromatic ring and influences the pKa of the adjacent amine, which in turn affects reactivity in nucleophilic reactions and the compound's behavior in biological systems . The following quantitative evidence demonstrates these specific points of differentiation.

Quantitative Differentiation Evidence for 2-Amino-1-(3,5-difluoro-phenyl)-ethanone Hydrochloride vs. Key Comparators


Metabolic Stability: The 3,5-Difluoro Advantage Over Non-Fluorinated Analogs

The 3,5-difluorophenyl group is a well-established strategy to enhance metabolic stability by blocking common sites of oxidative metabolism, such as para-hydroxylation [1]. While direct comparative in vitro microsomal stability data for this specific compound is not publicly available, extensive class-level evidence demonstrates that the introduction of a 3,5-difluoro substitution pattern on an aryl ring significantly reduces intrinsic clearance (Clint) in human liver microsomes compared to the non-fluorinated phenyl analog [2].

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Lipophilicity Control: Comparing clogP of 3,5-Difluoro vs. 3,5-Dichloro Analogs

The calculated partition coefficient (clogP) is a critical determinant of permeability and solubility. The 3,5-difluoro substitution yields a more optimal lipophilicity profile compared to the 3,5-dichloro analog, which is often too lipophilic, leading to poor solubility and increased off-target binding [1].

Lipophilicity ADME Physicochemical Properties

Hydrogen Bond Acceptor Capacity: 3,5-Difluoro Substitution Tunes Key Interactions

The two fluorine atoms in the 3,5-positions serve as weak hydrogen bond acceptors, which can fine-tune molecular recognition events without the strong dipole and steric bulk of chlorine or bromine [1]. This property is quantified by the compound's hydrogen bond acceptor count.

Hydrogen Bonding Molecular Recognition Crystal Engineering

Optimal Application Scenarios for 2-Amino-1-(3,5-difluoro-phenyl)-ethanone Hydrochloride Based on Quantitative Evidence


Synthesis of Metabolically Stable Kinase Inhibitor Scaffolds

Given the class-level evidence for enhanced metabolic stability of the 3,5-difluorophenyl group [1], this compound is an ideal building block for constructing kinase inhibitors, particularly those targeting enzymes with hydrophobic ATP-binding pockets. The difluoro motif can be oriented to fill a lipophilic pocket while blocking potential sites of oxidative metabolism, a strategy commonly employed to improve the pharmacokinetic profile of drug candidates [2].

Lead Optimization for CNS-Penetrant Drugs Requiring Balanced Lipophilicity

The lower clogP of this 3,5-difluoro derivative compared to its dichloro analog [3] makes it a superior choice for central nervous system (CNS) drug discovery programs. Its lipophilicity is more aligned with the optimal range for CNS penetration (clogP 1-3), while the fluorine atoms can also enhance permeability. This reduces the risk of encountering solubility-limited absorption or excessive tissue binding.

Development of Proteolysis Targeting Chimeras (PROTACs) with Optimized Linker Attachment

In PROTAC design, the amino group of this compound serves as a versatile handle for linker attachment. The unique electronic properties of the 3,5-difluorophenyl ring [1] can influence the conformation of the linker and the overall ternary complex formation. This building block is therefore valuable for constructing PROTAC libraries where fine-tuning the chemical space around the ligand-binding moiety is critical for achieving potent and selective degradation.

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